Ethanamine, 2-[(3,4-dimethylphenyl)thio]-
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Overview
Description
“Ethanamine, 2-[(3,4-dimethylphenyl)thio]-” is a chemical compound . It is also known as "2-(3,4-Dimethylphenyl)ethanamine" .
Molecular Structure Analysis
The molecular formula of “Ethanamine, 2-[(3,4-dimethylphenyl)thio]-” is C10H15NS . The molecular weight is 181.3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “Ethanamine, 2-[(3,4-dimethylphenyl)thio]-” are not fully detailed in the available resources .Scientific Research Applications
Analytical Characterization
Ethanamine, 2-[(3,4-dimethylphenyl)thio]-, has been identified in hallucinogenic substances found in seized blotter papers. Analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been used for identifying and characterizing these substances (Zuba & Sekuła, 2013).
Neurochemical Pharmacology
Studies on the neurochemical pharmacology of derivatives of Ethanamine, 2-[(3,4-dimethylphenyl)thio]-, such as 25D-NBOMe and 25E-NBOMe, have been conducted. These compounds have been analyzed for their binding affinities and potencies at various receptors, contributing to our understanding of their pharmacological profile (Eshleman et al., 2018).
Metabolism and Cytochrome P450 Enzymes
Research has been conducted to understand the metabolism of certain NBOMe compounds, which are related to Ethanamine, 2-[(3,4-dimethylphenyl)thio]-. This includes studies on the role of cytochrome P450 enzymes in metabolizing these compounds, providing insights into their biotransformations and potential interactions with other substances (Nielsen et al., 2017).
Legal and Regulatory Perspectives
The legal and regulatory status of certain NBOMe compounds, which are derivatives of Ethanamine, 2-[(3,4-dimethylphenyl)thio]-, has been a subject of research. This includes studies on the placement of these substances in controlled substance schedules, reflecting their legal status and regulatory controls (Federal Register, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYSFBBOAZKLLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368884 |
Source
|
Record name | Ethanamine, 2-[(3,4-dimethylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192634-83-6 |
Source
|
Record name | Ethanamine, 2-[(3,4-dimethylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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